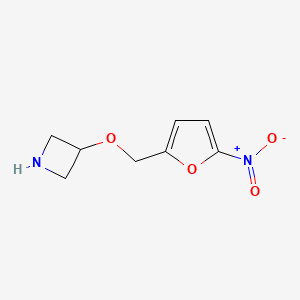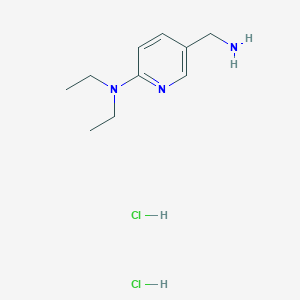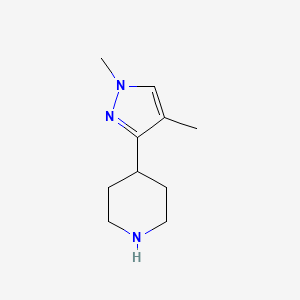
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common scaffold in pharmaceuticals, makes this compound particularly intriguing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxaldehyde with piperidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as palladium on carbon, can also be employed to enhance the reaction efficiency.
化学反应分析
Types of Reactions
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act by binding to enzyme active sites, thereby inhibiting their activity. The pyrazole ring can interact with amino acid residues in the enzyme, while the piperidine ring provides structural stability. This dual interaction can lead to effective inhibition of enzyme function, making it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
- 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
- 4-(1,4-dimethyl-1H-pyrazol-3-yl)morpholine
- 4-(1,4-dimethyl-1H-pyrazol-3-yl)pyrrolidine
Uniqueness
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is unique due to the specific positioning of the pyrazole ring on the piperidine scaffold. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-(1,4-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |
InChI 键 |
SXOORLPZCFYWQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1C2CCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
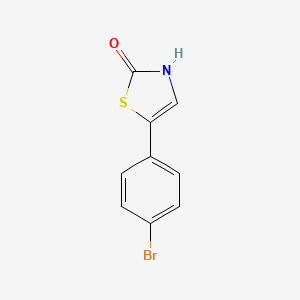
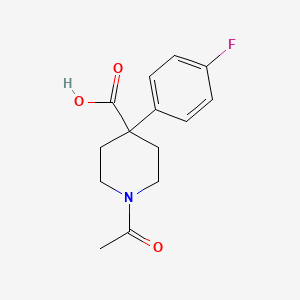
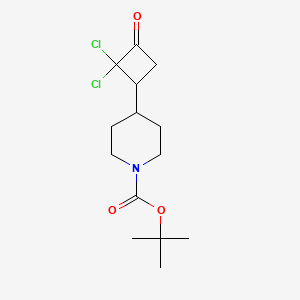
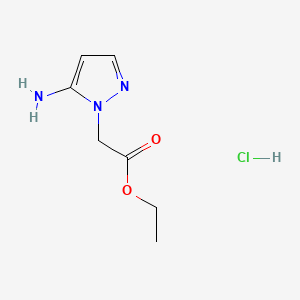
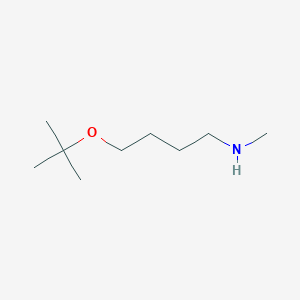
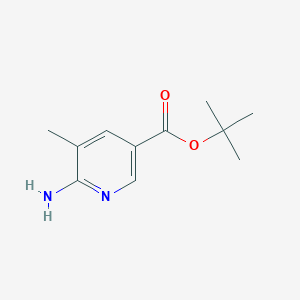
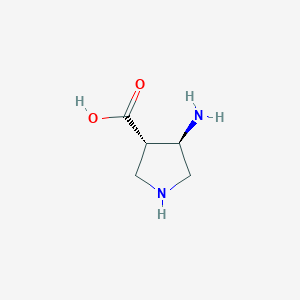
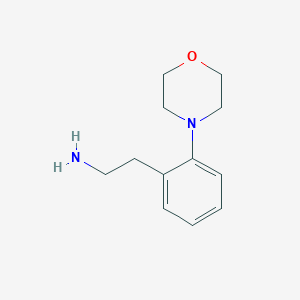

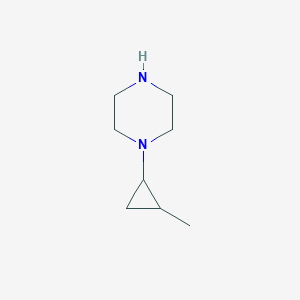
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
